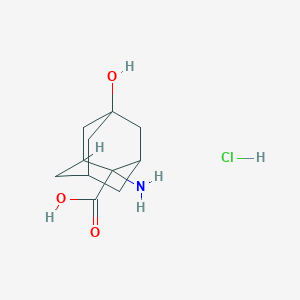
2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol . This compound is known for its unique adamantane structure, which is a diamondoid hydrocarbon, making it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce amino and hydroxyl groups at specific positions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Functionalization: Large-scale functionalization of adamantane.
Efficient Carboxylation: Optimized carboxylation reactions to ensure high yield.
Purification: Purification steps to isolate the desired product.
Hydrochloride Conversion: Conversion to the hydrochloride salt form for stability and ease of handling.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under controlled conditions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives, substituted amines.
Aplicaciones Científicas De Investigación
2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-deoxyglucose: Similar in having an amino group but lacks the adamantane structure.
5-Hydroxyadamantane-2-carboxylic acid: Similar in having the adamantane structure but lacks the amino group.
Adamantane-1-carboxylic acid: Similar in having the adamantane structure but lacks both the amino and hydroxyl groups.
Uniqueness
2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride is unique due to its combination of functional groups (amino, hydroxyl, and carboxylic acid) on the adamantane scaffold, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H18ClNO3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
2-amino-5-hydroxyadamantane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c12-11(9(13)14)7-1-6-2-8(11)5-10(15,3-6)4-7;/h6-8,15H,1-5,12H2,(H,13,14);1H |
Clave InChI |
PPXGLUSGXDKYMX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3(C(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
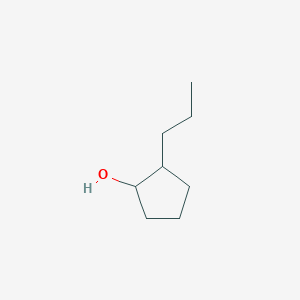
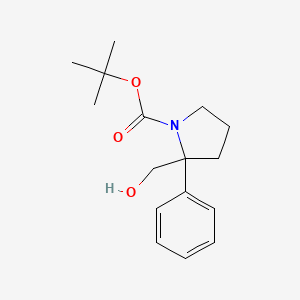

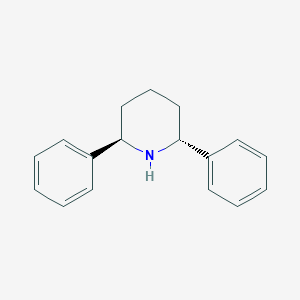
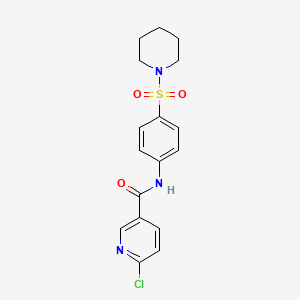
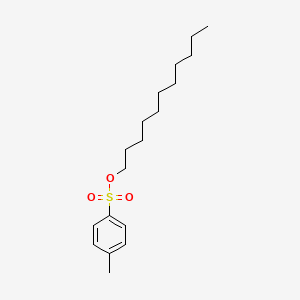
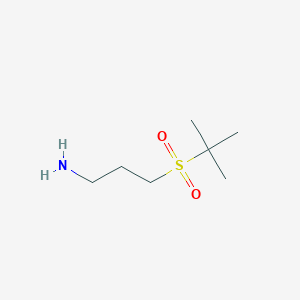



![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
